molecular formula C8H5ClN2O B11787714 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Katalognummer: B11787714
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: MWAOKSZGGBMNKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H5ClN2O. It is a derivative of pyridine and pyrrole, characterized by the presence of a chloro substituent at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatility in chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine and pyrrole derivatives under controlled conditions. For instance, the reaction of 6-chloro-1H-pyrrolo[3,2-b]pyridine with formylating agents can yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly targeting specific enzymes and receptors.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine
  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Uniqueness

6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and aldehyde groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C8H5ClN2O

Molekulargewicht

180.59 g/mol

IUPAC-Name

6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-5-1-8-7(10-3-5)2-6(4-12)11-8/h1-4,11H

InChI-Schlüssel

MWAOKSZGGBMNKN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1NC(=C2)C=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.